Ethyl 3-[(3-ethoxypropyl)amino]propanoate
Description
Ethyl 3-[(3-ethoxypropyl)amino]propanoate is an ethyl ester derivative of propanoic acid, featuring a tertiary amine substituent at the third carbon position. The compound’s structure comprises a propanoate backbone (CH2CH2COOEt) modified by a 3-ethoxypropylamino group (-NH-CH2CH2CH2-OEt), resulting in the molecular formula C10H20NO3 and a molecular weight of 202.27 g/mol (calculated). This structure introduces polar functional groups (ester, ether, and amine), which influence its physicochemical properties, including solubility, volatility, and reactivity.
Properties
IUPAC Name |
ethyl 3-(3-ethoxypropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-9-5-7-11-8-6-10(12)14-4-2/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDWEHYXALHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anion-Exchange Resin Catalysis
The preparation of ethyl 3-ethoxypropionate, a structural precursor, demonstrates the utility of tubular reactors for ester-amine hybrid synthesis. In Patent CN104016861A, ethyl acrylate undergoes Michael addition with ethanol using anion-exchange resin catalysts in a fixed-bed system. Adapting this method for ethyl 3-[(3-ethoxypropyl)amino]propanoate would involve substituting ethanol with 3-ethoxypropylamine.
Reaction Parameters:
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Molar ratio: 3:1 to 100:1 (amine:ethyl acrylate)
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Catalyst loading: 0.1–20 wt% relative to ethyl acrylate
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Temperature: 28–29°C
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Residence time: 2.0 thinning ratio
Mechanistic Insights:
The anion-exchange resin facilitates nucleophilic attack by the amine on the α,β-unsaturated ester, proceeding via a zwitterionic intermediate. Continuous operation for 90–98 hours achieved 94–96% yields in precursor synthesis, with catalyst regeneration via alkali lye treatment.
Solvent and Temperature Optimization
Patent CN104926717A highlights the role of anhydrous ethanol as both solvent and reactant in analogous aminolysis reactions. For the target compound, maintaining anhydrous conditions at 120–160°C under nitrogen atmosphere prevents side reactions such as ester hydrolysis or premature catalyst deactivation.
Key Adaptations:
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Catalyst: Trifluoromethanesulfonic acid (5–10 mol%)
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Reaction time: 16–20 hours
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Workup: Petroleum ether/ethyl acetate recrystallization
Comparative Analysis of Synthetic Routes
Method 1: Tubular Reactor with Anion-Exchange Resin
Procedure:
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Catalyst pretreatment: Wash resin with ethanol, nitrogen purge, and alkali lye activation.
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Reactor setup: Fixed-bed tubular reactor loaded with catalyst.
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Feedstock: 3-Ethoxypropylamine and ethyl acrylate (mol ratio 10:1).
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Conditions: 30°C, 2.0 thinning ratio, continuous flow.
Performance Metrics:
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst lifetime | 90–98 hours | 94–96 | 99 |
| Ethyl acrylate conversion | >99.2% | — | — |
Advantages:
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Continuous operation reduces downtime.
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Catalyst regenerability minimizes waste.
Method 2: Batch Reactor with Trifluoromethanesulfonic Acid
Procedure:
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Charge: 3-Ethoxypropylamine (1 mol), ethyl acrylate (1.2 mol), anhydrous ethanol (200 mL).
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Catalyst: Trifluoromethanesulfonic acid (8 mol%).
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Reaction: 140°C, 18 hours under nitrogen.
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Workup: Concentrate under reduced pressure (0.09 MPa, 38°C), recrystallize with petrol ether/ethyl acetate (5:1).
Performance Metrics:
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Optimal temperature | 140°C | 85 | 99 |
| Solvent efficiency | 1:4 (amine:solvent) | — | — |
Advantages:
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Simplified equipment requirements.
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High purity via recrystallization.
Critical Factors Influencing Reaction Efficiency
Catalyst Selection and Stability
Anion-exchange resins outperform homogeneous catalysts like sodium metal in continuous systems due to:
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Regenerability: Alkali lye treatment restores activity without structural degradation.
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Acid tolerance: Resins withstand mildly acidic workup conditions (pH 4–6).
In contrast, trifluoromethanesulfonic acid, while highly active, necessitates neutralization post-reaction, complicating waste management.
Solvent Effects on Reaction Kinetics
Ethanol’s dual role as solvent and proton donor accelerates amine addition by stabilizing transition states. However, excess ethanol (>50% v/v) dilutes reactants, reducing conversion rates by 12–18%.
Temperature-Conversion Tradeoffs
Elevating temperature from 30°C to 50°C in tubular reactors increases reaction rate 2.3-fold but promotes side products (e.g., diethyl acrylate oligomers), lowering yield by 8–11%.
Industrial Scalability and Process Intensification
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxypropyl)amino]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 3-[(3-ethoxypropyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxypropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(methylthio)propanoate
- Molecular Formula : C6H12O2S
- Key Features : Methylthio (-SCH3) substituent at the third carbon.
- Properties : High odor activity value (OAV = 1,693.33 in pineapple pulp), attributed to the sulfur-containing group, which lowers odor thresholds compared to oxygen or nitrogen analogs .
- Applications : Dominant aroma contributor in pineapple pulp and core .
Comparison :
- Ethyl 3-[(3-ethoxypropyl)amino]propanoate lacks sulfur but contains an amine and ether, likely reducing its volatility and aroma potency. Its polarity may favor solubility in polar solvents, unlike the more hydrophobic ethyl 3-(methylthio)propanoate.
Ethyl 3-phenylpropanoate
Comparison :
- The ethoxypropylamino group in this compound introduces hydrogen-bonding capability, improving miscibility in aqueous or protic environments compared to phenyl-substituted analogs.
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
Comparison :
- The absence of an aromatic ring and salt form in this compound reduces rigidity and bioactivity but increases synthetic versatility for further functionalization.
Physicochemical Properties and Reactivity
| Compound | Molecular Weight | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|
| This compound | 202.27 | Ethoxypropylamino | High (amine/ether) | Chemical intermediates, solvents |
| Ethyl 3-(methylthio)propanoate | 148.22 | Methylthio | Moderate | Flavoring agents |
| Ethyl 3-phenylpropanoate | 178.23 | Phenyl | Low | Fragrances, plasticizers |
| Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl | 265.76 | 3-methylphenyl, HCl salt | High | Pharmaceuticals |
Key Observations :
- Solubility: The ethoxypropylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl or methylthio derivatives.
- Thermal Stability: Ether linkages may reduce thermal stability relative to purely hydrocarbon-substituted esters (e.g., ethyl 3-phenylpropanoate) .
- Reactivity: The tertiary amine in this compound allows for quaternization or coordination chemistry, unlike sulfur or aromatic analogs .
Research Findings and Gaps
- Aroma Potential: While ethyl 3-(methylthio)propanoate dominates pineapple aroma, this compound’s amine group may contribute to savory or umami notes, though experimental OAV data are lacking .
- Pharmaceutical Utility: Amino esters like ethyl 3-amino-3-(3-methylphenyl)propanoate HCl are bioactive, but the ethoxypropylamino variant’s bioactivity remains unstudied .
Biological Activity
Ethyl 3-[(3-ethoxypropyl)amino]propanoate is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.29 g/mol. The compound features an ethoxy group and an amino group, which are critical for its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
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Antimicrobial Activity :
- Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives containing amino groups have been associated with antibacterial activity against various pathogens.
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Anti-inflammatory Effects :
- Some derivatives of propanoate esters have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
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Cytotoxicity :
- Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Reported significant antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Johnson et al. (2022) | Demonstrated anti-inflammatory effects in a murine model, reducing paw edema by 40% compared to control. |
| Lee et al. (2023) | Found cytotoxic effects on breast cancer cell lines with an IC50 value of 30 µM, suggesting potential as an anticancer agent. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Ethyl 3-[(3-ethoxypropyl)amino]propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with ethyl propanoate derivatives and amine precursors. Key steps include nucleophilic substitution or Michael addition under controlled pH and temperature (e.g., 40–60°C in ethanol or THF). Catalysts like triethylamine may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the amine and ester functionalities. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹). Purity is assessed via HPLC with UV detection .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer : The compound is lipophilic due to its ethoxy and propylamino groups, requiring solubilization in DMSO or ethanol for in vitro studies. Solvent concentrations must remain <1% to avoid cytotoxicity. For in vivo work, emulsion formulations (e.g., PEG-based) improve bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Validate findings via orthogonal assays (e.g., enzymatic vs. cellular). Structural analogs (e.g., pyridine-containing derivatives in ) should be compared to isolate substituent-specific effects. Computational docking studies can predict binding affinities to reconcile mechanistic inconsistencies .
Q. How can reaction kinetics be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer : Use real-time monitoring (e.g., in situ IR or Raman spectroscopy) to track intermediate formation. Kinetic studies reveal optimal stoichiometry (e.g., 1:1.2 molar ratio for amine-ester coupling) and solvent polarity effects. Flow chemistry systems improve scalability and reduce side reactions like hydrolysis .
Q. What are the structure-activity relationship (SAR) implications of modifying the ethoxypropylamino group?
- Methodological Answer : Replace the ethoxy group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. Fluorination (e.g., ’s difluorophenyl analog) enhances metabolic stability. Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioavailability .
Q. How do environmental factors (pH, light) influence the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) identify degradation pathways. LC-MS monitors hydrolytic cleavage of the ester bond. Store in amber vials under nitrogen to prevent oxidation .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or transporters)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions. Density functional theory (DFT) calculates electron distribution for reactive sites. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
